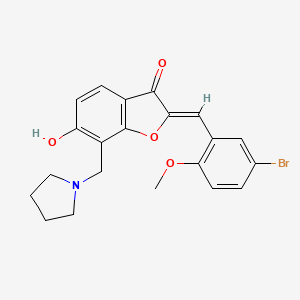

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Descripción

The compound (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a complex substitution pattern. Key structural features include:

- A benzofuran-3(2H)-one core, which is a bicyclic system combining a benzene ring fused to a furanone moiety.

- A 5-bromo-2-methoxybenzylidene group at position 2, introducing steric bulk and electronic modulation via bromine (electronegative, lipophilic) and methoxy (electron-donating) substituents.

Below, comparisons with structurally related compounds are analyzed to infer its properties.

Propiedades

IUPAC Name |

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrNO4/c1-26-18-7-4-14(22)10-13(18)11-19-20(25)15-5-6-17(24)16(21(15)27-19)12-23-8-2-3-9-23/h4-7,10-11,24H,2-3,8-9,12H2,1H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGDBWFAGJZHAE-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves multiple steps:

-

Formation of the Benzofuran Core: : The initial step involves the construction of the benzofuran ring. This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors under acidic or basic conditions.

-

Methoxylation: : The methoxy group is introduced via methylation of the corresponding hydroxy precursor using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

-

Pyrrolidinylmethyl Substitution: : The pyrrolidinylmethyl group is attached through a nucleophilic substitution reaction, where the benzofuran intermediate reacts with pyrrolidine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: : Reduction reactions can target the carbonyl group in the benzofuran ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: : The bromine atom in the benzylidene moiety can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzylidene derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for creating polymers or other advanced materials.

Mecanismo De Acción

The exact mechanism of action of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one depends on its application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups could enhance its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparative Data Table

Research Implications and Limitations

- Structural Insights : The target’s bromo and pyrrolidine groups distinguish it from analogues, suggesting unique electronic and steric profiles.

- Evidence Gaps: No direct data on the target’s bioactivity or physicochemical properties exist in the provided sources; comparisons rely on structural extrapolation.

- Future Directions : Experimental studies (e.g., X-ray crystallography via SHELX , CMC analysis via tensiometry ) are needed to validate hypotheses.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step processes, starting with the condensation of a benzofuran precursor (e.g., 6-hydroxybenzofuran-3(2H)-one) with substituted benzaldehydes. Key steps include:

- Aldol Condensation: Reacting the benzofuran core with 5-bromo-2-methoxybenzaldehyde under basic conditions (e.g., NaOH in ethanol) to form the benzylidene moiety .

- Mannich Reaction: Introducing the pyrrolidin-1-ylmethyl group via a Mannich reaction using pyrrolidine and formaldehyde, with careful pH control (pH 8–9) to avoid side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the (Z)-isomer .

Critical Parameters: Temperature (60–80°C for condensation), solvent polarity (ethanol for solubility), and reaction time (12–24 hours) significantly impact yield and stereoselectivity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing its structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assigns proton environments (e.g., methoxy, hydroxyl, pyrrolidinyl protons) and confirms the (Z)-configuration via coupling constants (J = 10–12 Hz for conjugated olefins) .

- 2D NMR (COSY, NOESY): Resolves spatial proximity of substituents, critical for verifying stereochemistry .

- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- HPLC-PDA: Assesses purity (>95% by area under the curve) and detects photodegradation products under UV-Vis .

Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?

Methodological Answer:

- Antimicrobial Activity:

- Anticancer Screening:

- MTT Assay: Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Anti-inflammatory Potential:

- COX-2 Inhibition: Measure inhibition of cyclooxygenase-2 via ELISA or fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving benzofuran derivatives?

Methodological Answer:

- Comparative Meta-Analysis: Normalize data using standardized protocols (e.g., identical cell lines, solvent controls) to isolate structural vs. experimental variability .

- Structural Confirmation: Re-evaluate stereochemistry (e.g., X-ray crystallography) to rule out (E)/(Z) isomer contamination, which drastically alters bioactivity .

- Dose-Response Curves: Perform full dose-response analyses (0.1–100 µM) to identify non-linear effects or threshold concentrations .

Q. What strategies are employed to study the structure-activity relationship (SAR) of substituents on the benzylidene and pyrrolidinylmethyl groups?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified groups (e.g., replacing bromine with chlorine, varying methoxy positions) to assess electronic and steric effects .

- Computational Modeling:

- Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen bonds with pyrrolidinyl nitrogen) via MOE or Discovery Studio .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?

Methodological Answer:

- In Vitro ADME:

- Microsomal Stability: Incubate with liver microsomes (human/rat) to measure metabolic half-life .

- Caco-2 Permeability: Assess intestinal absorption using monolayer transepithelial resistance .

- In Vivo Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.